3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-(3-methylpyrazin-2-yl)oxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6-9(12-5-4-10-6)14-7-2-3-11-8(7)13/h4-5,7H,2-3H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKGDGULLIPAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one involves several steps. One common method includes the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines. This process involves the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they typically involve similar reaction conditions and steps to ensure the purity and yield of the final product.
Chemical Reactions Analysis
3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones .
Scientific Research Applications
3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one is widely used in scientific research due to its unique structure and properties It is employed in chemistry for the synthesis of various compounds and as a versatile synthon in organic synthesis In biology, it is used to investigate biological processes and pathwaysAdditionally, it is used in the industry for the production of fine chemicals and other valuable products.
Mechanism of Action
The mechanism of action of 3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound contributes to its biological activity by efficiently exploring the pharmacophore space due to sp3-hybridization and increased three-dimensional coverage. The different stereoisomers and spatial orientation of substituents can lead to different biological profiles and binding modes to enantioselective proteins .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Substituent Position and Size: Antiarrhythmic activity in arylpiperazinyl derivatives correlates with substituent bulk and electronic properties . Smaller, electron-withdrawing groups (e.g., methylpyrazine) may enhance metabolic stability compared to bulkier quinoxaline or pyridinyl groups .
- Heteroaromatic Rings: Quinoxaline (in ) and pyrazine (in the target compound) both contribute to π-π stacking in target binding, but quinoxaline's larger surface area may reduce solubility.
Efficiency and Scalability :
Structural and Stereochemical Considerations
- Stereochemistry : (4R)-configured pyrrolidin-2-one derivatives (e.g., Parsaclisib ) show enhanced target binding compared to racemic mixtures, underscoring the importance of chiral centers.
- Conformational Flexibility : Ether-linked substituents (as in the target compound) may improve pharmacokinetics by reducing metabolic degradation compared to ester or amide linkages .
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., pyrazine O-linkage to pyrrolidinone) and detect stereochemical impurities .
- Mass spectrometry (MS) : High-resolution MS validates molecular formula (CHNO) and detects side products (e.g., unreacted intermediates) .
Q. Advanced
- X-ray crystallography : Resolves conformational ambiguities (e.g., puckering of the pyrrolidinone ring) using SHELX software for refinement .
- HPLC-DAD/MS : Quantifies trace impurities (<0.1%) and identifies degradation products under stress conditions (e.g., heat, light) .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Q. Advanced
- Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests to rule out false positives .
- Purity validation : Ensure >99% purity via HPLC and control for solvent residues (e.g., DMSO) that may skew bioactivity .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., pyrazine methyl group replacements) to isolate key pharmacophores .
What computational methods predict the compound’s reactivity and interaction with biological targets?
Q. Advanced
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites in reactions .
- Molecular docking : Screens against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, GPCRs) and guide SAR studies .
How does the compound’s stability vary under experimental conditions, and what protocols mitigate degradation?
Q. Basic
- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition points (>200°C), suggesting suitability for high-temperature reactions .
- pH sensitivity : Stability studies in buffers (pH 2–12) show optimal integrity at neutral pH; acidic conditions hydrolyze the pyrrolidinone ring .
Q. Advanced
- Lyophilization : Freeze-drying in inert atmospheres (N) prevents oxidation of the pyrazine ring during long-term storage .
What methodologies elucidate the compound’s mechanism of action in biological systems?
Q. Advanced
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) to targets like enzymes or receptors .
- Metabolic profiling : LC-MS/MS tracks metabolite formation in hepatocyte models to assess metabolic stability .
How can researchers design experiments to explore structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
